N-Methyl Homarylamine hydrochloride basic properties
N-Methyl Homarylamine hydrochloride basic properties
An In-Depth Technical Guide on the Core Basic Properties of N-Methyl Homarylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl Homarylamine hydrochloride, also known by its synonyms MDMPEA and N-methyl-3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine (B48288).[1][2] Structurally, it is the N-methylated analog of methylenedioxyphenethylamine (MDPEA).[3] Historically, it was patented in 1956 by Merck & Co. as a potential antitussive (anti-cough) agent, though it was never medically commercialized.[3] In the United States, it is classified as a Schedule I drug due to being a positional isomer of 3,4-methylenedioxyamphetamine (MDA).[3] This compound is primarily available as an analytical reference standard for research and forensic applications, and its physiological and toxicological properties are not well-documented.[1][2] This guide provides a comprehensive overview of its known basic properties, drawing on available data and inferences from structurally related compounds.
Chemical and Physical Properties
N-Methyl Homarylamine hydrochloride is a crystalline solid.[1][2] Its chemical identity and core physical properties are summarized in the tables below. Due to a lack of specific experimental data for certain properties, values from closely related analogs are provided for estimation and comparison.
Identification and Chemical Structure
| Property | Value |
| Formal Name | N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1][2] |
| Synonyms | MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine[1][2] |
| CAS Number | 533-10-8[1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ • HCl[1][2] |
| Formula Weight | 215.7 g/mol [1][2] |
| SMILES | CNCCC1=CC(OCO2)=C2C=C1.Cl[1][2] |
| InChI Key | MNHMCRQZDWHQBP-UHFFFAOYSA-N[1][2] |
Physicochemical Data
| Property | Value | Notes |
| Appearance | Crystalline solid[1][2] | - |
| Melting Point (°C) | ~162-164 | Value for N-Methylphenethylamine HCl, a close structural analog without the methylenedioxy group.[1] Specific data not available. |
| pKa | ~10.14 | Value for N-Methylphenethylamine (free base).[1] The pKa of the hydrochloride salt will be significantly lower. |
| UV λmax (nm) | 237, 288[1][2] | In standard solvent. |
| Solubility (mg/ml) | DMF: 30, DMSO: 30, Ethanol: 5, PBS (pH 7.2): 10[1][2][4] | - |
| Purity | ≥98% | As supplied by chemical vendors for reference standard.[1][2][4] |
| Stability | ≥ 4 years | When stored at -20°C.[1] |
Biological Context and Putative Signaling
While the specific pharmacological profile of N-Methyl Homarylamine hydrochloride is largely unknown, its classification as a phenethylamine allows for informed hypotheses regarding its mechanism of action. Phenethylamines are known to act as stimulants and neuromodulators in the central nervous system.[5]
The primary target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor that modulates monoaminergic systems.[1][5][6] N-Methylphenethylamine, a close analog, is a potent agonist at hTAAR1.[1][6] Activation of TAAR1 initiates a signaling cascade that can lead to the non-competitive release of neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[6] This is often achieved by reversing the direction of monoamine transporters like the dopamine transporter (DAT).[5]
Below is a diagram illustrating the putative signaling pathway for N-Methyl Homarylamine hydrochloride, based on the known mechanism of related phenethylamines.
Caption: Putative TAAR1 signaling pathway for N-Methyl Homarylamine HCl.
Experimental Protocols
Detailed experimental protocols for the characterization of N-Methyl Homarylamine hydrochloride are not published. However, based on methods used for regioisomeric phenethylamines, the following protocols can be established.[7][8]
Protocol 1: Analytical Characterization by HPLC
This protocol is adapted from methods used to differentiate MDMA from its regioisomers.[7]
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Objective: To determine the purity and retention time of N-Methyl Homarylamine hydrochloride.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Materials:
-
N-Methyl Homarylamine hydrochloride reference standard.
-
HPLC-grade methanol (B129727) and water.
-
Phosphoric acid.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Methodology:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of methanol and a pH 3 phosphate (B84403) buffer. The exact ratio (e.g., 30:70 methanol:buffer) should be optimized for best peak shape and resolution.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection Wavelength: 288 nm (secondary peak) and 237 nm (primary peak).
-
-
Analysis: Inject the standard solution and record the chromatogram. The retention time is a key identifier, and the peak area can be used to assess purity against other absorbing species.
-
Protocol 2: Melting Point Determination
-
Objective: To determine the melting range of the crystalline solid.
-
Instrumentation: Digital melting point apparatus.
-
Materials:
-
N-Methyl Homarylamine hydrochloride, dried.
-
Capillary tubes.
-
-
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the melting point apparatus.
-
Heating: Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.
-
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.
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Visualized Workflows and Relationships
Logical Relationship Diagram
This diagram illustrates the structural relationship of N-Methyl Homarylamine hydrochloride to its parent class and other relevant analogs.
Caption: Structural hierarchy of N-Methyl Homarylamine HCl.
Experimental Workflow Diagram
This workflow outlines a typical process for the comprehensive identification and characterization of a research chemical like N-Methyl Homarylamine hydrochloride.
References
- 1. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Phenethylamine - Wikipedia [en.wikipedia.org]
- 6. N-Methylphenethylamine | High Purity Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
